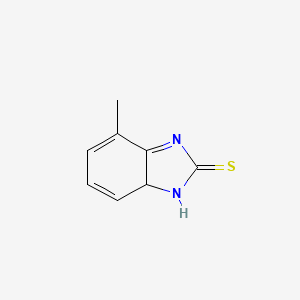![molecular formula C10H16N4O7 B15133722 6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one](/img/structure/B15133722.png)
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinone core linked to a sugar moiety, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the attachment of the sugar moiety through glycosylation reactions. Common reagents used in these reactions include protected sugar derivatives, bases, and catalysts to facilitate the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound’s structural similarity to nucleosides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by interfering with viral polymerases or act as an anticancer agent by inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one is unique due to its combination of a pyrimidinone core and a sugar moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C10H16N4O7 |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-6,9,15-18H,1H2,(H4,11,12,13,14,19)/t2-,3-,4+,5-,6?,9+/m1/s1 |
InChI-Schlüssel |
ASIYJWYGJWPATN-LMXUVIFNSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2C(=NC(=N)NC2=O)N)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(=NC(=N)NC2=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)

![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
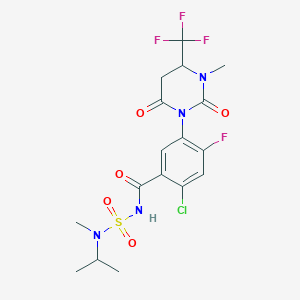
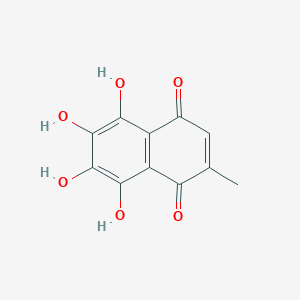


![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride](/img/structure/B15133685.png)
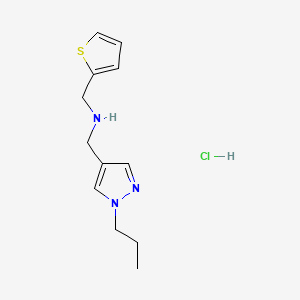
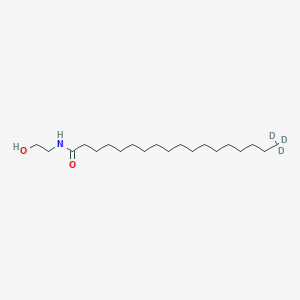
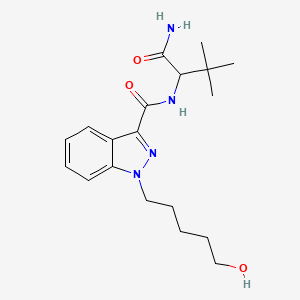
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
